molecular formula C10H13NO B13983583 3-(Benzylideneamino)propan-1-ol CAS No. 5433-11-4

3-(Benzylideneamino)propan-1-ol

Cat. No.: B13983583
CAS No.: 5433-11-4
M. Wt: 163.22 g/mol
InChI Key: WNHJLSFOWGPFFC-UHFFFAOYSA-N
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Description

3-(Benzylideneamino)propan-1-ol is a Schiff base derivative synthesized by the condensation of 3-aminopropan-1-ol with benzaldehyde. This reaction forms an imine (-CH=N-) linkage, a hallmark of Schiff bases, which are widely studied for their chelating properties, biological activity, and applications in coordination chemistry. Schiff bases like 3-(benzylideneamino)propan-1-ol are typically reactive intermediates in organic synthesis and may exhibit antimicrobial or catalytic properties .

Properties

CAS No.

5433-11-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(benzylideneamino)propan-1-ol

InChI

InChI=1S/C10H13NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2

InChI Key

WNHJLSFOWGPFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCCO

Origin of Product

United States

Preparation Methods

3-(Benzylideneamino)propan-1-ol can be synthesized through the condensation reaction of 3-aminopropan-1-ol with benzaldehyde. The reaction is typically carried out in toluene using water azeotropic distillation to remove the water formed during the reaction . The reaction conditions are mild, and the product can be obtained in good yield.

Chemical Reactions Analysis

3-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Benzylideneamino)propan-1-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action of 3-(Benzylideneamino)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can undergo nucleophilic attack, leading to the formation of various products. The compound can also form complexes with metals, which can be used in catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylideneamino)propan-1-ol with structurally related propan-1-ol derivatives, highlighting key differences in substituents, synthesis, and applications.

Compound Substituent CAS No. Molecular Formula Key Properties/Applications References
3-(Benzylideneamino)propan-1-ol Benzylideneamino (-N=CH-C₆H₅) Not available C₁₀H₁₃NO Hypothetical: Likely used in coordination chemistry or as a bioactive intermediate. Based on
3-(Benzylamino)propan-1-ol Benzylamino (-NH-CH₂-C₆H₅) 4720-29-0 C₁₀H₁₅NO Intermediate in pharmaceuticals; used in synthesis of resin-bound amines.
3-(Methylsulphanyl)propan-1-ol Methylsulphanyl (-S-CH₃) Not provided C₄H₁₀OS Volatile sulfur compound in wine; contributes to roasted/chocolate aromas.
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol Chloro-nitro-pyridinyl-methylamino Not provided C₉H₁₁ClN₃O₃ Intermediate in imidazo[4,5-b]pyridine synthesis; high NMR purity (99+%).
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol Piperidinyl (-NC₅H₁₀) 4667-61-2 C₁₀H₂₁NO Potential use in drug discovery; available in 97% purity.
3-(4-Bromophenyl)propan-1-ol 4-Bromophenyl (-C₆H₄Br) 25574-11-2 C₉H₁₁BrO Building block in organic synthesis; high commercial availability.

Key Differences

Functional Group Reactivity: The benzylideneamino group (-N=CH-C₆H₅) in 3-(Benzylideneamino)propan-1-ol is more reactive than the benzylamino group (-NH-CH₂-C₆H₅) due to the imine bond’s susceptibility to hydrolysis. This makes the former a better candidate for dynamic covalent chemistry . Methylsulphanyl derivatives (e.g., 3-(methylsulphanyl)propan-1-ol) are metabolically active in wine fermentation, producing flavor compounds, unlike the inert benzylideneamino analog .

Synthetic Pathways: 3-(Benzylideneamino)propan-1-ol is likely synthesized via Schiff base formation (amine + aldehyde), whereas 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol is prepared via nucleophilic substitution using 3-(methylamino)propan-1-ol and chloronitropyridine .

Biological and Industrial Applications: 3-(Benzylamino)propan-1-ol is a pharmaceutical intermediate, while 3-(methylsulphanyl)propan-1-ol is a flavor enhancer in oenology . Piperidinyl and bromophenyl derivatives are prioritized in drug discovery due to their structural complexity and halogen-mediated bioactivity .

Research Findings and Limitations

  • Gaps in Data: Direct references to 3-(Benzylideneamino)propan-1-ol are absent in the provided evidence, necessitating extrapolation from analogs. For instance, its stability in aqueous environments may mirror Schiff bases like benzylideneaniline, which hydrolyze under acidic conditions .
  • Potential Applications: Based on its imine functionality, this compound could serve as a ligand for metal coordination complexes or a precursor for heterocyclic compounds (e.g., imidazoles), similar to derivatives in .

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